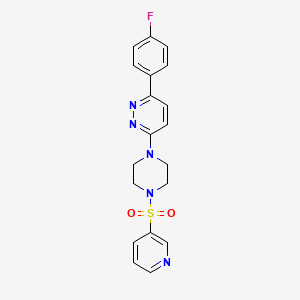

3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O2S/c20-16-5-3-15(4-6-16)18-7-8-19(23-22-18)24-10-12-25(13-11-24)28(26,27)17-2-1-9-21-14-17/h1-9,14H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYPBTAFUWUYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the pyridazine core.

Attachment of the Pyridinylsulfonyl Piperazine Moiety: This step involves the sulfonylation of piperazine with a pyridinylsulfonyl chloride, followed by coupling with the pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis methodologies.

Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(4-fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine can be contextualized by comparing it to structurally related pyridazine-piperazine hybrids. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazine-Piperazine Derivatives

Key Findings

Substituent Position and Bioactivity :

- The fluorophenyl group at the 4-position (target compound) vs. 2-position () influences target selectivity. For instance, 2-fluorophenyl analogs exhibit cytotoxicity against gastric cancer (AGS) cells, while 4-fluorophenyl derivatives may optimize kinase inhibition due to steric and electronic effects .

- Chlorophenyl substituents (e.g., 4-chlorophenyl in ) enhance anti-bacterial activity, likely due to increased lipophilicity and membrane penetration .

Sulfonyl vs. Non-Sulfonyl Piperazines: The pyridin-3-ylsulfonyl group in the target compound improves solubility and hydrogen-bonding capacity compared to non-sulfonylated analogs (e.g., pyridazinones in ). Sulfonylation is critical for modulating pharmacokinetic profiles .

Heterocyclic Additions: Compounds with pyrazole () or pyridazinone () moieties demonstrate divergent bioactivities. Pyridazinones are associated with anti-proliferative effects, whereas pyrazole derivatives may target inflammatory pathways .

Synthetic Flexibility: The core 3,6-dichloropyridazine scaffold allows modular substitution. Piperazine coupling occurs under mild conditions (ethanol reflux), while sulfonylation requires controlled stoichiometry to avoid di-substitution .

Biological Activity

The compound 3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 372.44 g/mol

- CAS Number : 2170020-79-6

This compound features a fluorophenyl group, a piperazine moiety, and a pyridine sulfonamide, which are known to contribute to its pharmacological properties.

Research indicates that the biological activity of this compound is primarily linked to its interaction with various enzyme systems, particularly monoamine oxidases (MAOs). Inhibitors of MAO are significant in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

-

Monoamine Oxidase Inhibition :

- The compound has been evaluated for its ability to inhibit MAO-A and MAO-B. Studies have shown that it exhibits selective inhibition towards MAO-B, which is crucial for the metabolism of neurotransmitters like dopamine.

- The IC values for MAO-B inhibition were found to be in the low micromolar range, indicating potent activity (IC = 0.013 µM for similar compounds) .

- Neuroprotective Effects :

Case Studies

Several studies have investigated the biological activity of similar pyridazine derivatives:

- Study 1 : A pyridazine derivative with a similar structure was evaluated for its neuroprotective effects in vitro. It was found to significantly reduce oxidative stress markers in neuronal cell lines, supporting its potential use in neurodegenerative disease treatment .

- Study 2 : Another research focused on the pharmacokinetics and toxicity profile of related compounds. The findings revealed that these compounds had good bioavailability and minimal side effects at therapeutic doses, reinforcing their candidacy as drug leads .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Formation of the pyridazine core through cyclization or substitution reactions using reagents like hydrazine derivatives.

- Step 2 : Introduction of the piperazine-sulfonyl moiety via nucleophilic substitution under inert atmospheres (e.g., N₂) and catalysts like triethylamine .

- Step 3 : Fluorophenyl group incorporation using Suzuki-Miyaura coupling or halogen exchange reactions.

- Optimization : Reaction parameters (temperature: 60–100°C; solvent: DMF or THF) are adjusted to maximize yield (>70%) and purity (>95%), monitored by TLC and HPLC .

Q. How is the structural integrity of the compound validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperazine signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ expected ~470–500 Da) .

- X-ray Crystallography : Resolves spatial arrangement of the pyridazine core and sulfonyl-piperazine groups .

Q. What are the primary biological targets hypothesized for this compound?

- Targets : Serotonin/dopamine receptors (due to piperazine moiety) or kinases (pyridazine core mimics ATP-binding motifs).

- Validation : In vitro assays (e.g., radioligand binding studies, kinase inhibition assays) are used to confirm target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar compounds?

- Methodological Answer :

- Comparative SAR Analysis : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) and assess potency in dose-response assays .

- Computational Docking : Use molecular dynamics simulations to predict binding affinities to targets like 5-HT₆ receptors, explaining discrepancies in IC₅₀ values .

- Meta-Analysis : Aggregate data from analogs (e.g., ) to identify trends in logP, solubility, and steric effects influencing activity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Introduce counterions (e.g., HCl) via protonation of the piperazine nitrogen .

- Prodrug Design : Modify sulfonyl groups with ester linkages to enhance membrane permeability, later hydrolyzed in vivo .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve aqueous solubility and reduce clearance .

Q. How can computational tools guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data to predict optimal substituents .

- Free-Energy Perturbation (FEP) : Calculate relative binding energies of derivatives to off-targets (e.g., hERG channels) to minimize toxicity .

- ADMET Prediction : Use tools like SwissADME to forecast metabolic stability and CYP450 interactions early in design .

Q. What experimental designs address stability issues under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and varying pH (1–13) to identify degradation pathways (e.g., sulfonyl group hydrolysis) .

- LC-MS/MS Monitoring : Track degradation products in simulated gastric fluid (SGF) and intestinal fluid (SIF) to refine formulation .

- Stabilizing Additives : Co-administer antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) in buffer systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.